3-(4-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylpropanamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2-[[2-(5-oxo-11-pyrrolidin-1-yl-12-thia-3,4,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,10-tetraen-4-yl)acetyl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O4S/c1-31-18(29)12-6-2-3-7-13(12)22-14(28)10-27-20(30)26-11-21-16-15(17(26)24-27)32-19(23-16)25-8-4-5-9-25/h2-3,6-7,11H,4-5,8-10H2,1H3,(H,22,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSZDVGAVXFWGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)SC(=N4)N5CCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylpropanamide is a compound that belongs to the class of quinoxaline derivatives, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and other pharmacological properties based on recent research findings.
Antibacterial Activity
Research indicates that quinoxaline derivatives exhibit significant antibacterial properties. A study on 3,4-dihydroquinoxalin-2(1H)-one derivatives showed promising results against various bacterial strains. The compound's structure allows it to interact with bacterial enzymes, inhibiting their function.
Table 1: Antibacterial Activity of Quinoxaline Derivatives
| Compound | Gram-negative Bacteria | Gram-positive Bacteria |
|---|---|---|
| 5a | E. coli: 18 mm | S. aureus: 15 mm |
| 5b | P. aeruginosa: 19 mm | S. pyogenes: 17 mm |
| 5c | E. coli: 20 mm | S. aureus: 16 mm |
The above table summarizes the zone of inhibition measured in millimeters (mm) for various derivatives against selected bacterial strains .
Anticancer Activity
Quinoxaline derivatives have also been explored for their anticancer properties. Studies have demonstrated that these compounds can induce apoptosis in cancer cells by disrupting their intracellular pH balance, leading to cell death. The mechanism involves the inhibition of specific pathways essential for cancer cell survival.
Case Study:
A notable study reported that certain quinoxaline derivatives led to a significant decrease in intracellular pH in cancer cells, correlating with increased cytotoxicity and apoptosis . The research highlights the potential of these compounds as therapeutic agents in cancer treatment.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Cellular Apoptosis : It induces apoptosis through pathways that alter cellular homeostasis.
- Antioxidant Activity : Some studies suggest that quinoxaline derivatives possess antioxidant properties, which can further contribute to their therapeutic potential.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
